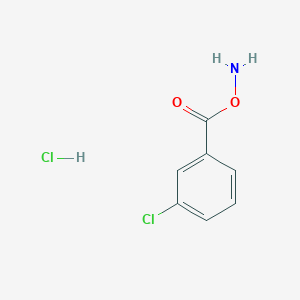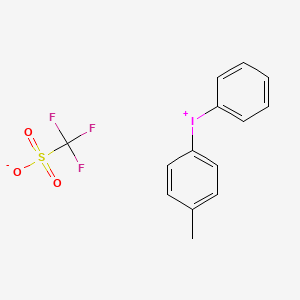
(4-Methylphenyl)(phenyl)iodonium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)(phenyl)iodonium triflate is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as arylating agents. The compound’s structure consists of a central iodine atom bonded to a phenyl group and a 4-methylphenyl group, with a triflate anion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with 4-methylphenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic reactions.
Substitution: It is commonly used in electrophilic aromatic substitution reactions to introduce aryl groups into other molecules.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is frequently used in the synthesis of iodonium salts.
Solvents: Dichloromethane and acetonitrile are commonly used solvents for these reactions.
Major Products
The major products formed from reactions involving this compound are typically arylated compounds, where the aryl group from the iodonium salt is transferred to the substrate molecule .
Aplicaciones Científicas De Investigación
(4-Methylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group from the iodine atom to a nucleophilic substrate. This process is facilitated by the electrophilic nature of the iodine center, which makes it susceptible to nucleophilic attack. The triflate anion acts as a leaving group, stabilizing the transition state and facilitating the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methylphenyl)iodonium triflate: Similar structure but with two 4-methylphenyl groups instead of one phenyl and one 4-methylphenyl group.
Diphenyliodonium triflate: Contains two phenyl groups instead of one phenyl and one 4-methylphenyl group.
Uniqueness
(4-Methylphenyl)(phenyl)iodonium triflate is unique due to its specific combination of phenyl and 4-methylphenyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other diaryliodonium salts may not be as effective .
Propiedades
Fórmula molecular |
C14H12F3IO3S |
|---|---|
Peso molecular |
444.21 g/mol |
Nombre IUPAC |
(4-methylphenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H12I.CHF3O3S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
LMVQMQRVJKJVDX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




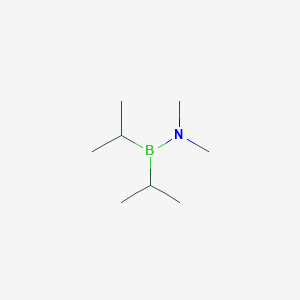
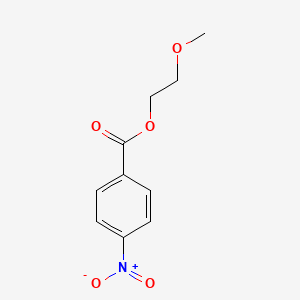
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
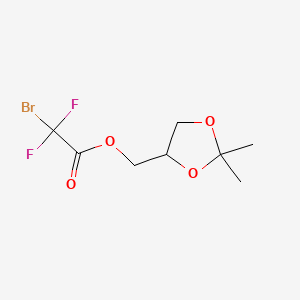
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)
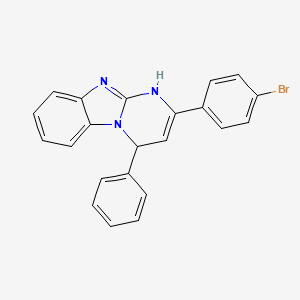
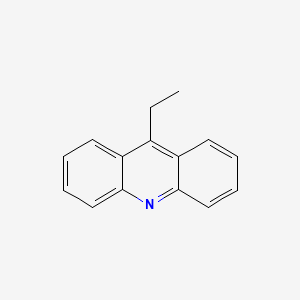
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
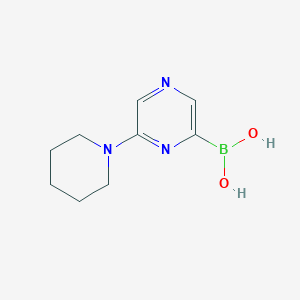
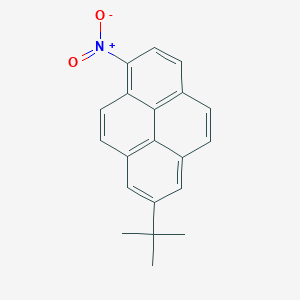
![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)
